2,6-Dioxaspiro[4.5]decan-9-ol
Description
2,6-Dioxaspiro[4.5]decan-9-ol (CAS: 1342244-16-9) is an organic compound characterized by a unique spirocyclic structure comprising two oxygen atoms at positions 2 and 6 of a bicyclic system. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.2 g/mol . The compound exists as a liquid at room temperature and is commercially available in varying purities, including pharmaceutical and technical grades .
Properties
IUPAC Name |
2,6-dioxaspiro[4.5]decan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNMYMQMKJZLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOC2)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Spirocyclization of Diols and Carbonyl Compounds
One common synthetic approach to 2,6-Dioxaspiro[4.5]decan-9-ol involves the reaction of appropriate diols with carbonyl compounds under acidic conditions to form the spirocyclic framework. The process typically uses strong acid catalysts such as trifluoroacetic acid (TFA), sulfuric acid, or p-toluenesulfonic acid to promote cyclization.
- Starting materials: But-3-en-1-ol and cyclopentanone are dissolved in an organic solvent like dichloromethane.
- The mixture is cooled to 0°C, and trifluoroacetic acid is added dropwise over an hour.
- The reaction is stirred at room temperature for 12 hours to allow the formation of the spirocyclic ring system.
- Post-reaction, the mixture is concentrated, neutralized with sodium carbonate, and extracted to isolate the crude 6-oxaspiro[4.5]dec-9-ol.
This method yields the target compound as a crude product, which can be purified further by extraction and drying techniques.
| Parameter | Details |
|---|---|
| Starting materials | But-3-en-1-ol, Cyclopentanone |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Trifluoroacetic acid (TFA) |
| Temperature | 0°C (addition), then room temp |
| Reaction time | 12 hours |
| Work-up | Neutralization with Na2CO3, extraction with CH2Cl2 |
| Yield (crude) | Approx. 20 g from 100 g but-3-en-1-ol |
This synthetic route is notable for its simplicity and efficiency in constructing the spirocyclic core.
Oxidation of 6-Oxaspiro[4.5]decan-9-ol to 6-Oxaspiro[4.5]dec-9-one
Following the formation of the spirocyclic alcohol, selective oxidation can be performed to convert the hydroxyl group into a ketone, generating 6-oxaspiro[4.5]dec-9-one, an important intermediate for further functionalization.
- The crude 6-oxaspiro[4.5]decan-9-ol is dissolved in tetrahydrofuran (THF).
- Pyridinium chlorochromate (PCC) and silica gel are added as the oxidizing system.
- The mixture is stirred at room temperature for 12 hours.
- After concentration, the product is purified by flash chromatography.
| Parameter | Details |
|---|---|
| Oxidant | Pyridinium chlorochromate (PCC) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Reaction time | 12 hours |
| Purification | Flash chromatography (SiO2; hexane:EtOAc 20:1) |
| Yield | Approx. 4.7% (two-step yield from alcohol) |
This oxidation step is crucial for enabling subsequent chemical transformations, such as Knoevenagel condensations.
Knoevenagel Condensation to Introduce Cyano and Ester Functionalities
The ketone intermediate can undergo condensation with active methylene compounds like methyl 2-cyanoacetate to form α,β-unsaturated esters with spirocyclic frameworks.
- 6-Oxaspiro[4.5]dec-9-one is reacted with methyl 2-cyanoacetate in toluene.
- Acetic acid and ammonium acetate serve as catalysts.
- The mixture is refluxed with a Dean-Stark apparatus to remove water formed during the reaction.
- After completion, the product is extracted and purified by chromatography.
| Parameter | Details |
|---|---|
| Reagents | Methyl 2-cyanoacetate, AcOH, NH4OAc |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction time | 4 hours |
| Work-up | Quenching with water, extraction with EtOAc |
| Purification | Flash chromatography (SiO2; hexane:EtOAc 20:1) |
| Yield | Approx. 55% |
This step introduces valuable functional groups for further derivatization and enhances the compound's utility in synthetic chemistry.
Functionalization via Organometallic Coupling and Chiral Separation
Advanced derivatives of the spirocyclic compound, such as (R)-2-(9-(pyridin-2-yl)-6-dioxaspiro[4.5]decan-9-yl)acetonitrile, are synthesized through multi-step sequences involving:
- Preparation of organometallic reagents (e.g., Grignard reagents from 2-bromopyridine).
- Copper-catalyzed coupling with cyano-substituted spirocyclic esters.
- Hydrolysis and chiral separation to obtain enantiomerically pure products.
This complex pathway highlights the versatility of the spirocyclic core for pharmaceutical intermediate synthesis.
| Step | Key Reagents/Conditions | Outcome |
|---|---|---|
| Grignard formation | 2-Bromopyridine, isopropylmagnesium chloride | Organometallic intermediate |
| Copper-catalyzed coupling | CuI catalyst, THF, room temp | Coupled spirocyclic ester |
| Hydrolysis | KOH in glycol, 120°C | Conversion to acetonitrile |
| Chiral separation | Chromatographic techniques | Enantiomerically pure product |
| Yield (final) | ~45% | (R)-enantiomer |
This method is significant for producing chiral spirocyclic compounds with potential pharmaceutical applications.
Alternative Synthetic Routes and Industrial Considerations
Industrial-scale synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, catalyst concentration, and reaction time, improving yield and reproducibility. Purification techniques like chromatography and crystallization are used to isolate high-purity products.
| Aspect | Industrial Practice |
|---|---|
| Reactor type | Continuous flow reactors |
| Catalyst | Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) |
| Purification | Chromatography, crystallization |
| Yield optimization | Reaction condition fine-tuning |
These methods ensure scalable and cost-effective production of this compound and its derivatives.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acid-catalyzed spirocyclization | But-3-en-1-ol, Cyclopentanone, TFA, DCM, RT | Crude 20 g | Forms 6-oxaspiro[4.5]decan-9-ol |
| 2 | Oxidation | PCC, Silica gel, THF, RT | 4.7 | Converts alcohol to ketone |
| 3 | Knoevenagel condensation | Methyl 2-cyanoacetate, AcOH, NH4OAc, Toluene, reflux | 55 | Introduces cyano and ester groups |
| 4 | Organometallic coupling & chiral separation | Grignard reagent, CuI, KOH, chiral chromatography | 45 | Produces chiral pharmaceutical intermediate |
Chemical Reactions Analysis
2,6-Dioxaspiro[4.5]decan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the spirocyclic ring, leading to the formation of different derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
- Building Block in Chemistry: 2,6-Dioxaspiro[4.5]decan-9-ol serves as a building block for synthesizing more complex molecules.
- Organic Synthesis: It is utilized in multi-step organic reactions. The synthesis of this compound can be achieved through the reaction of diols with epoxides under acidic or basic conditions to form the spirocyclic structure.
- Medicinal Chemistry: Due to its unique structure, it has potential applications in medicinal chemistry. Derivatives of spirocyclic compounds have shown promise in drug development, particularly for pain management and addiction treatments, because of their interaction with opioid receptors.
Biological Activities
- Opioid Receptor Interactions: Preliminary studies suggest that this compound interacts with opioid receptors, potentially activating G protein-coupled receptor (GPCR) pathways and influencing enzyme activity and metabolic pathways.
- Pharmacological Relevance: Research indicates its potential therapeutic applications based on its binding affinity to opioid receptors.
Potential Applications
- Antimicrobial Properties: Compounds with structural similarities have demonstrated potential efficacy against various pathogens.
- Anti-inflammatory Effects: Similar compounds have shown the ability to modulate inflammatory responses.
Mechanism of Action
The mechanism of action of 2,6-Dioxaspiro[4.5]decan-9-ol involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as agonists for the μ-opioid receptor, which is a Gi protein-coupled receptor involved in pain modulation . The binding of these derivatives to the receptor activates intracellular signaling pathways that result in analgesic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
1,4-Dioxaspiro[4.5]decan-8-ol (CAS: Not specified)
- Structure : Features oxygen atoms at positions 1 and 4, forming a 1,4-dioxane ring fused with a cyclohexane system. The hydroxyl group is at position 7.
- Synthesis : Prepared via NaBH₄ reduction of 1,4-dioxaspiro[4.5]decan-8-one, yielding the alcohol in ~96% efficiency .
- Key Differences: The oxygen positions (1,4 vs.
6-Oxaspiro[4.5]decan-9-ol (CAS: Not specified)
- Structure : Contains a single oxygen atom at position 6, reducing polarity compared to 2,6-dioxaspiro derivatives.
Pharmaceutical Derivatives (e.g., Ethyl 8-sulfonyl-1,4-dioxaspiro[4.5]dec-6-enoates)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Features |
|---|---|---|---|---|
| 2,6-Dioxaspiro[4.5]decan-9-ol | C₈H₁₄O₃ | 158.2 | Liquid | High polarity, hydroxyl group |
| 1,4-Dioxaspiro[4.5]decan-8-ol | C₈H₁₄O₃ | 158.2 | Solid* | Lower solubility in nonpolar solvents |
| 6-Oxaspiro[4.5]decan-9-ol | C₈H₁₄O₂ | 142.2 | Liquid* | Reduced oxygen content |
*Note: Physical states inferred from structural analogs; explicit data unavailable for some compounds .
Research Findings and Industrial Relevance
- Biolubricants : Spiroethers derived from oleic acid (e.g., 1,4-dioxaspiro[4.5]decanes) show promise due to their high oxidative stability and viscosity indices .
- Synthetic Flexibility : The spirocyclic core allows functionalization at multiple positions, enabling tailored properties for drug design .
- Commercial Demand : Suppliers like American Elements and LEAP CHEM CO., LTD., highlight industrial interest in spiroethers for R&D and bulk production .
Biological Activity
2,6-Dioxaspiro[4.5]decan-9-ol is a bicyclic compound characterized by its unique spirocyclic structure, which consists of two fused rings containing two oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
- Molecular Formula: C9H14O3
- Molecular Weight: Approximately 172.23 g/mol
- Structural Features: The presence of a hydroxyl group and a spirocyclic structure enhances its reactivity and potential interactions with biological systems.
Preliminary studies suggest that this compound may interact with biological receptors, particularly opioid receptors. This interaction could activate specific signaling pathways, including:
- G Protein-Coupled Receptor (GPCR) Pathways: Activation of G proteins and β-arrestin signaling pathways has been noted, which is significant for various physiological responses.
- Enzyme Interactions: The compound may influence enzyme activity and metabolic pathways, similar to other compounds with spirocyclic structures.
Biological Activities
Research indicates that compounds with structural similarities to this compound often exhibit:
- Antimicrobial Properties: Potential efficacy against various pathogens.
- Anti-inflammatory Effects: Similar compounds have demonstrated the ability to modulate inflammatory responses.
Case Studies and Research Findings
-
Pharmacological Relevance:
- A study indicated that derivatives of spirocyclic compounds often show promise in drug development for pain management and addiction treatments due to their interaction with opioid receptors .
- Research into the binding affinity of this compound to opioid receptors suggests potential therapeutic applications .
-
Synthesis and Applications:
- The synthesis of this compound typically involves multi-step organic reactions, highlighting its utility in organic synthesis .
- Its unique structure allows for potential applications in medicinal chemistry and as a building block for more complex molecules .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,6-Dioxaspiro[4.5]decan-9-one | Similar spirocyclic structure | Contains a carbonyl group instead of hydroxyl |
| 2,6-Dioxaspiro[4.5]decan-9-yl acetate | Acetate group instead of hydroxyl | Exhibits different reactivity due to ester function |
| 2,6-Dioxaspiro[4.5]decan-9-amine hydrochloride | Amino group presence | Potentially different biological activity |
Safety and Handling
Due to the limited information available regarding the safety profile of this compound, it is advisable to handle this compound with standard laboratory safety protocols for potentially flammable or irritating substances .
Q & A
Q. What are the standard synthetic protocols for 2,6-Dioxaspiro[4.5]decan-9-ol, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves ketone reduction and spirocyclic ring formation. For example, a similar spiro compound (1,4-dioxaspiro[4.5]decan-8-ol) was synthesized via NaBH4-mediated reduction of a ketone precursor in methanol at 0°C, followed by aqueous workup and column chromatography purification . Key steps include controlling reaction temperature and using inert conditions to prevent side reactions. Intermediate purification often employs column chromatography with silica gel and optimized solvent systems (e.g., hexane/ethyl acetate gradients) .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming stereochemistry and structural integrity. High-Performance Liquid Chromatography (HPLC) ensures purity (>98%), while mass spectrometry (MS) validates molecular weight. Thermal stability is assessed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of aerosols. In case of spills, avoid water rinsing if the compound is moisture-sensitive; instead, use absorbent materials and dispose of waste according to hazardous chemical protocols . Stability tests under varying pH and temperature conditions are advised to assess decomposition risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer : Systematic optimization involves screening catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic vs. ethers), and temperatures. For example, THF enhances solubility in lithiation steps, while dimethylformamide (DMF) aids in SN2 reactions . Design of Experiments (DoE) models can identify critical factors (e.g., reactant stoichiometry, reaction time) affecting yield .
Q. What strategies ensure stereochemical control during spirocyclic ring formation?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce desired stereochemistry. For example, NaBH4 reduction of ketones in spiro systems often proceeds with stereoselectivity influenced by steric hindrance; monitoring via chiral HPLC or NMR spectroscopy is essential . Computational modeling (DFT) predicts transition states to guide synthetic design .
Q. How should researchers resolve contradictions in spectral data for structurally similar spiro compounds?
- Methodological Answer : Combine multiple analytical techniques: NOESY NMR to assess spatial proximity of protons, IR spectroscopy for functional group verification, and isotopic labeling to trace reaction pathways. Cross-validate with synthetic standards or published data for analogous compounds . Contradictions in melting points or retention times may indicate polymorphic forms requiring recrystallization studies .
Q. What experimental approaches assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring detect degradation products. Lyophilization or storage in anhydrous solvents (e.g., acetonitrile) at -20°C minimizes hydrolysis . For thermal stability, TGA/DTG profiles identify decomposition thresholds .
Q. How can novel derivatives of this compound be designed for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce functional groups (e.g., acetyl, amino) at the 9-OH position via nucleophilic substitution or esterification. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during multi-step syntheses . High-throughput screening (HTS) of derivatives against biological targets (e.g., enzymes) identifies lead compounds .
Q. What mechanistic insights can be gained from studying the deoxyfluorination of this compound?
- Methodological Answer : Isotopic labeling (¹⁸O or ²H) tracks oxygen migration during fluorination. Kinetic studies using varying reagent concentrations (e.g., DAST or Deoxo-Fluor) reveal rate-determining steps. Computational studies (MD simulations) model transition states to propose mechanisms, validated by trapping intermediates with scavengers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
